3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
描述
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromophenyl group at the 3-position and a cyclohexyl group at the 5-position of the oxadiazole ring
属性
IUPAC Name |
3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKDKLNQUZYYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357743 | |
| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443106-68-1 | |
| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Core Reaction Mechanism
The most widely reported method involves cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole, this typically requires:
- 4-Bromobenzohydrazide (or bromophenyl amidoxime) as the amidoxime component.
- Cyclohexanone (or cyclohexanecarboxylic acid derivatives) as the carboxylic acid component.
- Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine (Ph₃P)/iodine (I₂).
Reaction Pathway :
Step 1 : Condensation of 4-bromobenzohydrazide with cyclohexanone to form a hydrazone intermediate.
Step 2 : Cyclization via intramolecular nucleophilic attack, facilitated by dehydrating agents, yielding the 1,2,4-oxadiazole ring.
Optimized Conditions and Variants
| Parameter | Typical Value | Reference |
|---|---|---|
| Solvent | Anhydrous toluene, acetonitrile | |
| Temperature | 80–100°C (reflux) | |
| Reaction Time | 4–6 hours | |
| Yield | 65–85% |
Key Variants :
- Solid-State Synthesis : Mechanochemical approaches (e.g., grinding) avoid solvents but are less explored.
- Base-Mediated Cyclization : NaOH/DMSO superbase systems enable room-temperature reactions but require longer times (12–24 hours).
Oxidative Cyclization Protocols
Iodobenzene Diacetate (IBD)-Mediated Cyclization
This method leverages oxidative cyclization of hydrazones to form the oxadiazole ring.
Reaction Components :
- 4-Bromophenylhydrazine (or analogs)
- Cyclohexanone
- Iodobenzene diacetate (IBD) as an oxidizing agent
Advantages :
- Ambient temperature operation (25°C).
- High yields (85–90%) with minimal byproducts.
- Applicable to sterically hindered substrates.
Limitation : IBD’s cost and handling challenges restrict scalability.
NBS/DBU Oxidative Systems
N-Bromosuccinimide (NBS) with 1,8-Diazabicycloundec-7-ene (DBU) enables selective oxidation of hydrazones.
Conditions :
| Component | Details | Yield Range |
|---|---|---|
| Solvent | Dichloromethane (DCM) | 54–84% |
| Oxidant Ratio (NBS/DBU) | 1:1.2 | |
| Temperature | 0–25°C |
Mechanism : NBS brominates the hydrazone intermediate, followed by DBU-mediated dehydrohalogenation to form the oxadiazole.
Suzuki-Miyaura Cross-Coupling for Functionalization
Palladium-Catalyzed Aryl Coupling
For introducing 4-bromophenyl groups , Suzuki-Miyaura coupling is employed post-oxadiazole formation.
General Workflow :
- Boronic Acid Preparation : Convert bromoarene to boronic ester (e.g., pinacol boronate).
- Palladium Catalysis : Use Pd(dppf)Cl₂ with Na₂CO₃ in toluene/water.
Example :
| Component | Details | Yield |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (10 mol%) | 70–85% |
| Base | Sodium carbonate | |
| Solvent System | Toluene/water (1:1) |
Advantage : Enables late-stage functionalization of pre-formed oxadiazole cores.
Green Chemistry Approaches
Transamidoximation Without Solvent or Catalyst
A solvent-free method uses methyl β-ketoesters and amidoximes at elevated temperatures (110°C).
Reaction Pathway :
- Transamidoximation : Exchange between amidoxime and β-ketoester.
- Intramolecular Cyclization : Forms oxadiazole via dehydration.
Benefits :
Limitation : Requires high temperatures, limiting fragile substrates.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Cyclization (POCl₃) | POCl₃, cyclohexanone | 65–85 | 80–100 | Moderate |
| IBD Oxidation | IBD, THF | 85–90 | 25 | Low |
| Suzuki Coupling | Pd catalyst, boronic acid | 70–85 | 80–100 | High |
| Solvent-Free | β-ketoester, amidoxime | 75–80 | 110 | Moderate |
化学反应分析
Types of Reactions
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of oxides or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
科学研究应用
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it suitable for use in the design of novel materials with specific electronic and optical properties. It has been explored for applications in organic electronics and photonics.
Agrochemicals: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the presence of a hydroxyphenyl group instead of a cyclohexyl group. It exhibits different biological activities and applications.
4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring instead of an oxadiazole ring and has different pharmacological properties.
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: This compound has a pyrazole ring and exhibits distinct biological activities compared to the oxadiazole derivative.
生物活性
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS No. 443106-68-1) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications.
- Molecular Formula : C14H15BrN2O
- Molecular Weight : 307.19 g/mol
- CAS Number : 443106-68-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and cyclohexyl derivatives under controlled conditions to form the oxadiazole ring. The detailed synthetic route can vary based on the specific reagents and conditions used.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Its activities include:
- Antimicrobial Activity : Preliminary studies indicate that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against pathogens like Escherichia coli and Candida albicans .
- Anti-inflammatory Effects : Oxadiazoles have been explored for their potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Compounds with similar structures have demonstrated dual inhibition of COX-1 and COX-2 activities .
Antimicrobial Studies
A comparative study on various oxadiazoles revealed that derivatives similar to this compound exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3a | 0.045 | Mycobacterium tuberculosis |
| 4a | 0.030 | Escherichia coli |
| 4b | 0.025 | Pseudomonas aeruginosa |
These results suggest that the oxadiazole core can be optimized for enhanced antimicrobial activity .
Anti-inflammatory Activity
In a study assessing various oxadiazole derivatives for COX inhibition, it was found that certain compounds showed IC50 values significantly lower than standard anti-inflammatory drugs. The data for selected compounds are summarized below:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 3b | 0.10 | 0.15 |
| 3c | 0.08 | 0.12 |
These findings indicate that modifications on the oxadiazole structure can lead to potent anti-inflammatory agents .
The biological activity of oxadiazoles is often attributed to their ability to interact with specific biological targets such as enzymes involved in inflammation and microbial resistance pathways. The presence of electronegative substituents like bromine enhances their interaction with these targets, potentially increasing their efficacy.
常见问题
Q. What are the standard protocols for synthesizing 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole?
- Methodological Answer : A common approach involves cyclization reactions using precursors like substituted amidoximes and brominated aromatic acids. For example, refluxing 4-bromobenzamidoxime with cyclohexanecarbonyl chloride in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization . Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1 molar equivalents), and inert atmosphere to prevent oxidation. Yields typically range from 60–75% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.6–7.8 ppm; cyclohexyl protons at δ 1.2–2.1 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., oxadiazole ring planarity; C-Br bond length ~1.89 Å) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 335.04 Da) .
- Elemental Analysis : Confirms purity (>95% C, H, N, Br content) .
Q. What safety precautions are critical during handling?
- Methodological Answer : The compound is harmful via inhalation, dermal contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How do tautomeric equilibria of the oxadiazole ring influence reactivity in catalytic applications?
- Methodological Answer : The 1,2,4-oxadiazole ring exhibits keto-enol tautomerism, which affects electron density distribution. Computational studies (DFT at B3LYP/6-31G* level) predict dominant keto forms, stabilizing the ring for electrophilic substitutions. Experimental validation via H NMR in DMSO-d shows no enol proton signals, confirming keto dominance . This tautomeric preference enhances stability in Suzuki-Miyaura couplings but may reduce nucleophilicity at the C5 position.
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., C3 vs. C5 functionalization)?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Use directing groups (e.g., bromine at C4-phenyl) to favor C3 substitution. Nitration with HNO/HSO at 0°C selectively targets C3 due to electron-withdrawing effects of the oxadiazole ring .
- Cross-Coupling Reactions : Suzuki coupling at C5-cyclohexyl requires Pd(PPh)/KCO in toluene/water (80°C, 12 h), achieving >80% yield .
Q. How do structural modifications impact biological activity (e.g., antimicrobial or kinase inhibition)?
- Methodological Answer :
- In Vitro Assays : Replace cyclohexyl with methoxyphenyl to enhance antimicrobial activity (MIC: 2 µg/mL against S. aureus vs. 8 µg/mL for cyclohexyl) .
- Kinase Inhibition : Introduce sulfamoyl groups at C5 to target GSK-3β (IC: 0.8 µM) via hydrogen bonding with Lys85 and Val135 residues .
- Table :
| Derivative | Biological Target | IC/MIC | Key Structural Feature |
|---|---|---|---|
| 5-Methoxy | GSK-3β | 0.8 µM | Sulfamoyl group |
| 5-Cyclohexyl | S. aureus | 8 µg/mL | Hydrophobic cyclohexyl |
Q. How to resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer : Discrepancies arise from solvent polarity (DMF vs. ethanol), catalyst loading (5 mol% Pd vs. 2 mol%), or purification methods. Systematic optimization via Design of Experiments (DoE) identifies ethanol with 3 mol% Pd(OAc) and microwave-assisted heating (100°C, 30 min) as optimal (yield: 82–85%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
